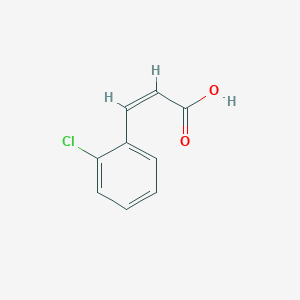

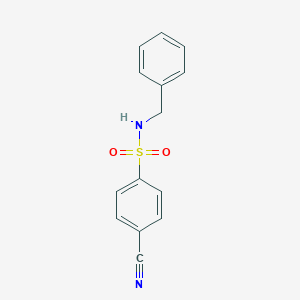

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating cardiovascular and pulmonary functions.

Mécanisme D'action

BAY 41-2272 exerts its pharmacological effects by activating N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. BAY 41-2272 binds to the heme moiety of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide and enhances its sensitivity to endogenous nitric oxide (NO), a gasotransmitter that stimulates N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activity. This results in an increase in intracellular cGMP levels, which leads to vasodilation, inhibition of platelet aggregation, and other physiological effects.

Biochemical and Physiological Effects:

BAY 41-2272 has been reported to have various biochemical and physiological effects. It has been shown to induce vasodilation in pulmonary arteries, systemic arteries, and veins. This leads to a reduction in pulmonary vascular resistance, systemic vascular resistance, and blood pressure. In addition, it has been demonstrated to inhibit platelet aggregation and reduce thrombus formation. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Avantages Et Limitations Des Expériences En Laboratoire

BAY 41-2272 has several advantages for lab experiments. It is a potent and selective activator of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. It is also stable and easy to handle, which simplifies its use in experiments. However, BAY 41-2272 has some limitations as well. It has a short half-life in vivo, which limits its therapeutic potential. In addition, it has been reported to have off-target effects on other enzymes such as phosphodiesterases (PDEs), which may complicate its interpretation in experiments.

Orientations Futures

There are several future directions for the study of BAY 41-2272. One direction is to develop more potent and selective N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activators that have a longer half-life and fewer off-target effects. Another direction is to explore the therapeutic potential of BAY 41-2272 in other diseases such as stroke, diabetes, and cancer. Furthermore, it would be interesting to investigate the role of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide signaling in the regulation of immune function and inflammation. Finally, it would be valuable to develop new tools and techniques for monitoring cGMP signaling in vivo, which would facilitate the study of BAY 41-2272 and other N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activators in living organisms.

Méthodes De Synthèse

BAY 41-2272 can be synthesized from 2-methoxy-5-methylbenzenesulfonyl chloride and tert-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to obtain the final product. The yield of this synthesis method is reported to be around 60-70%.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its therapeutic potential in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, it has been demonstrated to improve cardiac function and reduce myocardial infarct size in animal models of heart failure. Furthermore, it has been reported to enhance erectile function by increasing penile blood flow in animal models of erectile dysfunction.

Propriétés

Nom du produit |

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide |

|---|---|

Formule moléculaire |

C12H19NO3S |

Poids moléculaire |

257.35 g/mol |

Nom IUPAC |

N-tert-butyl-2-methoxy-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-9-6-7-10(16-5)11(8-9)17(14,15)13-12(2,3)4/h6-8,13H,1-5H3 |

Clé InChI |

OGWVPKLYWVRTSK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C |

SMILES canonique |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)

![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)